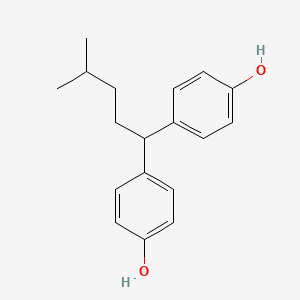
4,4'-(4-Methylpentane-1,1-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(4-Methylpentane-1,1-diyl)diphenol is a chemical compound with the molecular formula C18H22O2. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Methylpentane-1,1-diyl)diphenol typically involves the reaction of phenol with 4-methylpentan-2-one in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(4-Methylpentane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics and coatings.
作用機序
The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Similar structure but with different substituents on the central carbon atom.
Bisphenol S (BPS): Contains sulfone groups instead of the methylpentane moiety.
Bisphenol F (BPF): Has a different alkyl chain connecting the phenyl rings.
Uniqueness
4,4’-(4-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other bisphenols may not perform as effectively.
特性
CAS番号 |
90729-99-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3 |
InChIキー |
RVGOVXZCFLRAQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















